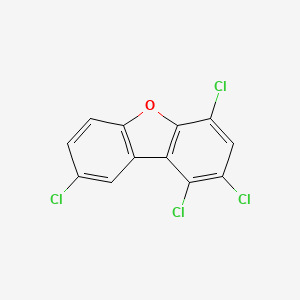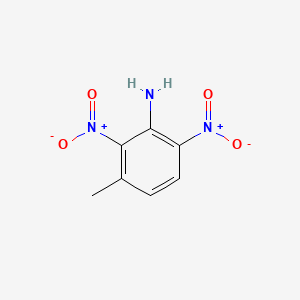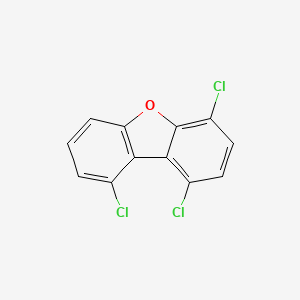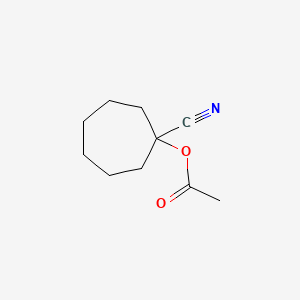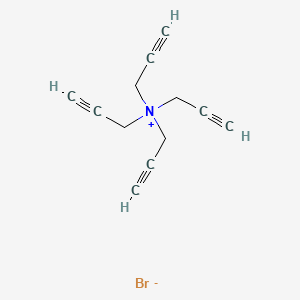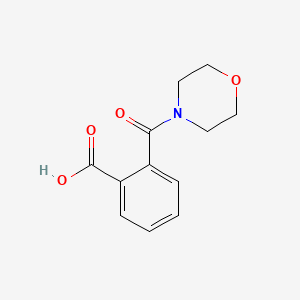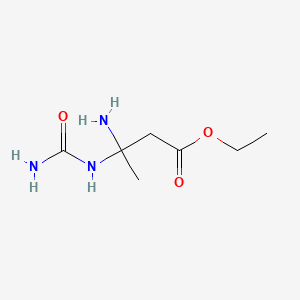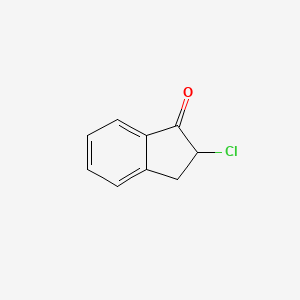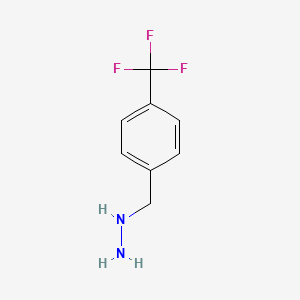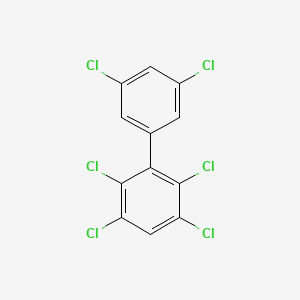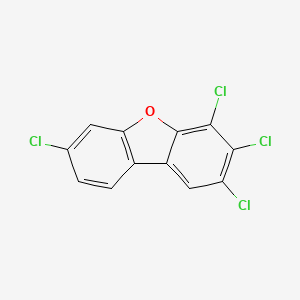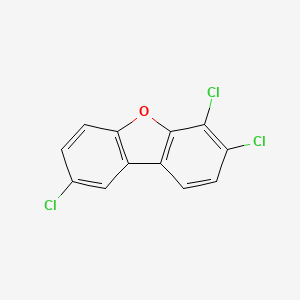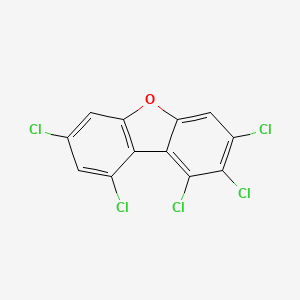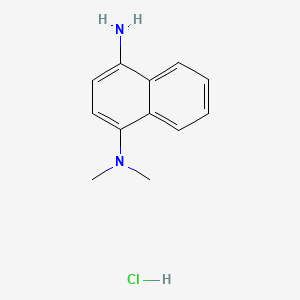
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride is an organic compound with the molecular formula C12H16Cl2N2. It is a derivative of naphthalene, characterized by the presence of two amine groups at the 1 and 4 positions, both of which are dimethylated. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride can be synthesized through the dimethylation of 1,4-naphthalenediamine. The reaction typically involves the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure complete dimethylation of the amine groups.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The raw materials, including 1,4-naphthalenediamine and methylating agents, are fed into reactors where the reaction takes place under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Parent amine.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amine groups, allowing it to participate in various chemical reactions. It can also form charge-transfer complexes with electron-deficient molecules, influencing its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenediamine: The parent compound without dimethylation.
1,4-Naphthalenediamine, N,N-diethyl-, dihydrochloride: A similar compound with ethyl groups instead of methyl groups.
1,4-Naphthalenediamine, N,N-dimethyl-: The free base form without the dihydrochloride salt.
Uniqueness
N1,N1-Dimethyl-1,4-naphthalenediamine Hydrochloride is unique due to its specific dimethylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity and solubility characteristics are required.
Properties
CAS No. |
7475-05-0 |
|---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
4-N,4-N-dimethylnaphthalene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-14(2)12-8-7-11(13)9-5-3-4-6-10(9)12;/h3-8H,13H2,1-2H3;1H |
InChI Key |
TXOWJRHXCWPTPC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N.Cl |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


